molecular formula C16H12O2S B094076 Benzo[b]naphtho[1,2-d]thiophene, 6a,11b-dihydro-, 7,7-dioxide CAS No. 19076-30-3

Benzo[b]naphtho[1,2-d]thiophene, 6a,11b-dihydro-, 7,7-dioxide

Cat. No. B094076
CAS RN: 19076-30-3
M. Wt: 268.3 g/mol
InChI Key: IOBYNXXMVSYJMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo[b]naphtho[1,2-d]thiophene, 6a,11b-dihydro-, 7,7-dioxide (BNT) is a heterocyclic organic compound that has been the subject of extensive research due to its potential applications in various fields, including organic electronics, optoelectronics, and materials science. BNT possesses unique structural and electronic properties that make it an attractive candidate for the development of new materials with improved performance characteristics. In

Mechanism of Action

The mechanism of action of Benzo[b]naphtho[1,2-d]thiophene, 6a,11b-dihydro-, 7,7-dioxide is not fully understood, but it is believed to involve the interaction of the Benzo[b]naphtho[1,2-d]thiophene, 6a,11b-dihydro-, 7,7-dioxide molecule with various biological targets. Benzo[b]naphtho[1,2-d]thiophene, 6a,11b-dihydro-, 7,7-dioxide has been shown to interact with DNA, causing changes in its structure and function. Benzo[b]naphtho[1,2-d]thiophene, 6a,11b-dihydro-, 7,7-dioxide has also been shown to interact with various enzymes and proteins, leading to changes in their activity and function.
Biochemical and Physiological Effects:
Benzo[b]naphtho[1,2-d]thiophene, 6a,11b-dihydro-, 7,7-dioxide has been shown to possess a range of biochemical and physiological effects. In vitro studies have demonstrated that Benzo[b]naphtho[1,2-d]thiophene, 6a,11b-dihydro-, 7,7-dioxide can induce DNA damage and cell death in cancer cells. Benzo[b]naphtho[1,2-d]thiophene, 6a,11b-dihydro-, 7,7-dioxide has also been shown to possess antimicrobial activity against a range of bacterial and fungal pathogens. In vivo studies have demonstrated that Benzo[b]naphtho[1,2-d]thiophene, 6a,11b-dihydro-, 7,7-dioxide can reduce inflammation and oxidative stress, suggesting that it may have potential therapeutic applications in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

Benzo[b]naphtho[1,2-d]thiophene, 6a,11b-dihydro-, 7,7-dioxide possesses several advantages for use in lab experiments, including its excellent solubility in a range of solvents, its high thermal stability, and its ability to form stable films on a range of substrates. However, Benzo[b]naphtho[1,2-d]thiophene, 6a,11b-dihydro-, 7,7-dioxide also possesses several limitations, including its relatively high cost, its low yield in some synthesis methods, and its potential toxicity.

Future Directions

There are several future directions for the research and development of Benzo[b]naphtho[1,2-d]thiophene, 6a,11b-dihydro-, 7,7-dioxide-based materials. One potential direction is the development of new synthesis methods that can improve the yield and purity of Benzo[b]naphtho[1,2-d]thiophene, 6a,11b-dihydro-, 7,7-dioxide. Another potential direction is the exploration of new applications for Benzo[b]naphtho[1,2-d]thiophene, 6a,11b-dihydro-, 7,7-dioxide, such as in the development of new sensors or in the field of biomedicine. Additionally, further studies are needed to fully understand the mechanism of action of Benzo[b]naphtho[1,2-d]thiophene, 6a,11b-dihydro-, 7,7-dioxide and its potential toxicity, which will be important for the development of safe and effective Benzo[b]naphtho[1,2-d]thiophene, 6a,11b-dihydro-, 7,7-dioxide-based materials.
In conclusion, Benzo[b]naphtho[1,2-d]thiophene, 6a,11b-dihydro-, 7,7-dioxide is a fascinating molecule with a range of potential applications in various fields, including organic electronics, optoelectronics, and materials science. While much remains to be discovered about the properties and potential of Benzo[b]naphtho[1,2-d]thiophene, 6a,11b-dihydro-, 7,7-dioxide, the research conducted to date suggests that it holds great promise for the development of new materials with improved performance characteristics.

Synthesis Methods

The synthesis of Benzo[b]naphtho[1,2-d]thiophene, 6a,11b-dihydro-, 7,7-dioxide involves the condensation of 2-naphthol and 2-thiophenecarboxaldehyde in the presence of a Lewis acid catalyst. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the Benzo[b]naphtho[1,2-d]thiophene, 6a,11b-dihydro-, 7,7-dioxide molecule. The synthesis of Benzo[b]naphtho[1,2-d]thiophene, 6a,11b-dihydro-, 7,7-dioxide has been optimized to improve the yield and purity of the final product. Various modifications to the reaction conditions, such as changing the solvent, temperature, or catalyst, have been explored to optimize the synthesis process.

Scientific Research Applications

Benzo[b]naphtho[1,2-d]thiophene, 6a,11b-dihydro-, 7,7-dioxide has been extensively studied for its potential applications in organic electronics and optoelectronics. Benzo[b]naphtho[1,2-d]thiophene, 6a,11b-dihydro-, 7,7-dioxide-based materials have been shown to exhibit excellent charge transport properties, making them promising candidates for use in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices. Benzo[b]naphtho[1,2-d]thiophene, 6a,11b-dihydro-, 7,7-dioxide has also been studied for its potential use in materials science, where it has been shown to possess excellent thermal stability and mechanical properties.

properties

CAS RN

19076-30-3

Product Name

Benzo[b]naphtho[1,2-d]thiophene, 6a,11b-dihydro-, 7,7-dioxide

Molecular Formula

C16H12O2S

Molecular Weight

268.3 g/mol

IUPAC Name

6a,11b-dihydronaphtho[2,1-b][1]benzothiole 7,7-dioxide

InChI

InChI=1S/C16H12O2S/c17-19(18)14-8-4-3-7-13(14)16-12-6-2-1-5-11(12)9-10-15(16)19/h1-10,15-16H

InChI Key

IOBYNXXMVSYJMH-UHFFFAOYSA-N

SMILES

C1=CC=C2C3C(C=CC2=C1)S(=O)(=O)C4=CC=CC=C34

Canonical SMILES

C1=CC=C2C3C(C=CC2=C1)S(=O)(=O)C4=CC=CC=C34

synonyms

6a,11b-Dihydrobenzo[b]naphtho[1,2-d]thiophene 7,7-dioxide

Origin of Product

United States

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